molecular formula C23H24N8O B269726 4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

Número de catálogo B269726
Peso molecular: 428.5 g/mol
Clave InChI: MFZFJAFAQDGHBA-CYVLTUHYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine, commonly known as MITA, is a novel triazine compound that has been extensively studied for its potential use in scientific research. MITA is a small molecule inhibitor that has shown promising results in various biological assays, making it a potential candidate for the development of innovative therapeutic agents.

Mecanismo De Acción

The mechanism of action of MITA involves the inhibition of several kinases, including AKT and ERK. MITA has been shown to bind to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling. This inhibition of kinase activity leads to a decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects
MITA has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MITA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, MITA has been shown to enhance the immune response, making it a potential candidate for immunotherapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of MITA is its ability to selectively inhibit kinases involved in cancer cell proliferation and survival. This selectivity makes it a potentially safer alternative to traditional chemotherapy drugs, which often have significant side effects. However, one limitation of MITA is its poor solubility in aqueous solutions, which can limit its effectiveness in certain biological assays.

Direcciones Futuras

There are several potential future directions for the study of MITA. One potential direction is the development of novel therapeutic agents based on MITA. Several derivatives of MITA have been synthesized and tested for their biological activity, and further optimization of these compounds could lead to the development of more effective cancer treatments. Additionally, the study of the immune-modulating effects of MITA could lead to the development of new immunotherapeutic agents. Finally, the study of the structure-activity relationship of MITA could provide insights into the design of more selective kinase inhibitors.

Métodos De Síntesis

The synthesis of MITA involves the reaction of 2-methylindole with hydrazine hydrate to form 2-(2-methylindol-3-yl)hydrazine. This intermediate is then reacted with 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline in the presence of a coupling agent to produce MITA. The synthesis of MITA is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.

Aplicaciones Científicas De Investigación

MITA has been extensively studied for its potential use in scientific research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MITA has also been shown to inhibit the activity of several kinases, including AKT and ERK, which are key signaling molecules involved in cancer cell proliferation and survival.

Propiedades

Nombre del producto

4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

Fórmula molecular

C23H24N8O

Peso molecular

428.5 g/mol

Nombre IUPAC

4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C23H24N8O/c1-16-19(18-9-5-6-10-20(18)25-16)15-24-30-22-27-21(26-17-7-3-2-4-8-17)28-23(29-22)31-11-13-32-14-12-31/h2-10,15,24H,11-14H2,1H3,(H2,26,27,28,29,30)/b19-15-

Clave InChI

MFZFJAFAQDGHBA-CYVLTUHYSA-N

SMILES isomérico

CC\1=NC2=CC=CC=C2/C1=C\NNC3=NC(=NC(=N3)NC4=CC=CC=C4)N5CCOCC5

SMILES

CC1=NC2=CC=CC=C2C1=CNNC3=NC(=NC(=N3)NC4=CC=CC=C4)N5CCOCC5

SMILES canónico

CC1=NC2=CC=CC=C2C1=CNNC3=NC(=NC(=N3)NC4=CC=CC=C4)N5CCOCC5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.